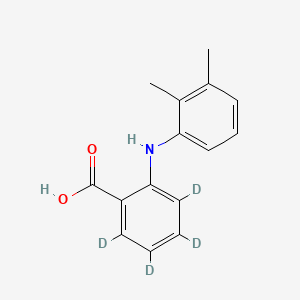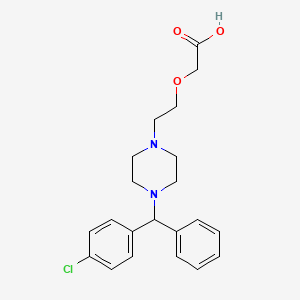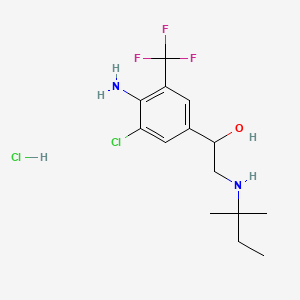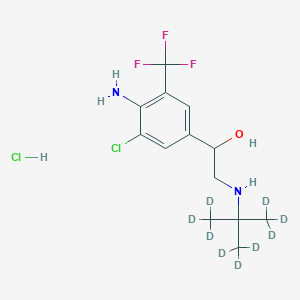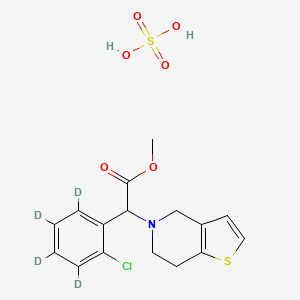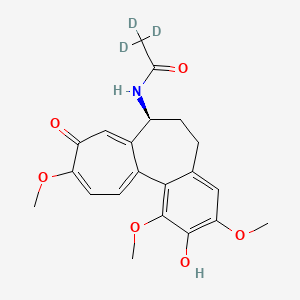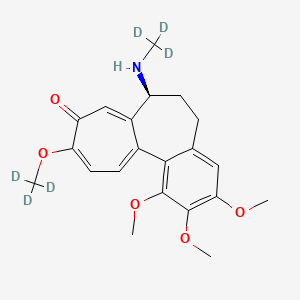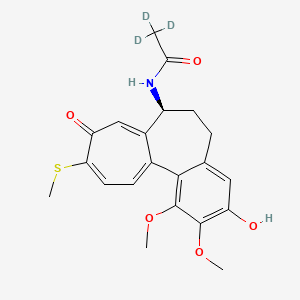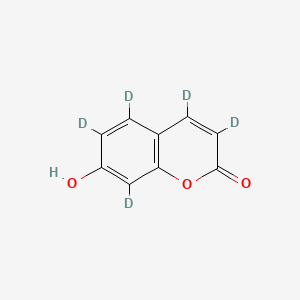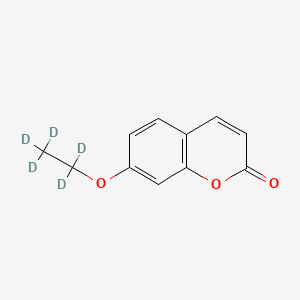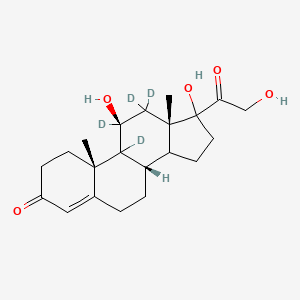
(±)-Nicotine-D3 salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Nicotine-D3 salicylate is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry. The salicylate component is derived from salicylic acid, which is known for its anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Nicotine-D3 salicylate typically involves the following steps:
Deuteration of Nicotine: Nicotine is subjected to a deuteration process where hydrogen atoms are replaced by deuterium. This can be achieved using deuterium gas or deuterated solvents under specific conditions.
Formation of Salicylate Salt: The deuterated nicotine is then reacted with salicylic acid to form the salicylate salt. This reaction usually occurs in an aqueous or alcoholic medium, with the pH adjusted to facilitate salt formation.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Salt Formation: The deuterated nicotine is then reacted with salicylic acid in large mixing tanks, followed by purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
(±)-Nicotine-D3 salicylate undergoes various chemical reactions, including:
Oxidation: The nicotine component can be oxidized to form nicotine N-oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of nicotine can lead to the formation of dihydronicotine. Reducing agents such as sodium borohydride are typically used.
Substitution: The salicylate component can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Various substituted salicylates.
Applications De Recherche Scientifique
(±)-Nicotine-D3 salicylate is widely used in scientific research, including:
Pharmacokinetics Studies: The deuterated form allows for precise tracking of nicotine metabolism in the body using mass spectrometry.
Toxicology Research: It helps in understanding the toxicological effects of nicotine and its metabolites.
Drug Development: Used in the development of nicotine replacement therapies and other related drugs.
Biological Studies: Investigates the interaction of nicotine with various biological targets, including receptors and enzymes.
Mécanisme D'action
The mechanism of action of (±)-Nicotine-D3 salicylate involves its interaction with nicotinic acetylcholine receptors in the nervous system. Nicotine binds to these receptors, leading to the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine. The deuterium atoms do not significantly alter the binding affinity but allow for detailed study of the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Nicotine: The non-deuterated form of (±)-Nicotine-D3 salicylate.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Dihydronicotine: A reduced form of nicotine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in analytical studies. This makes it particularly valuable in research settings where precise tracking of nicotine and its metabolites is required.
Propriétés
Numéro CAS |
1173021-00-5 |
|---|---|
Formule moléculaire |
C17H17D3N2O3 |
Poids moléculaire |
303.37 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
29790-52-1 (unlabelled) |
Synonymes |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
Étiquette |
Nicotine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


